

# Discovery and development history of Levalbuterol as a single isomer drug

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Levalbuterol Tartrate*

Cat. No.: *B1245021*

[Get Quote](#)

An In-depth Technical Guide to the Discovery and Development of Levalbuterol as a Single-Isomer Drug

## Executive Summary

Albuterol, a cornerstone in the management of bronchospasm for decades, has traditionally been administered as a racemic mixture, containing equal parts of two stereoisomers: (R)-albuterol and (S)-albuterol. The journey from this racemic formulation to the development of Levalbuterol—the therapeutically active single (R)-enantiomer—represents a significant advancement in pharmacotherapy, a process known as chiral switching. This technical guide provides a comprehensive overview of the discovery and development history of Levalbuterol, detailing the pharmacological distinctions between the albuterol enantiomers, the key preclinical and clinical findings that propelled its development, and the experimental methodologies that underpinned this research. The development was driven by accumulating evidence that (S)-albuterol, once considered inert, could contribute to paradoxical bronchospasm and pro-inflammatory effects, while (R)-albuterol was responsible for the desired bronchodilation. Levalbuterol was developed by Sepracor Inc. and first received FDA approval in 1999, offering a refined therapeutic option for patients with reversible obstructive airway disease.

## From Racemic Mixture to Chiral Purity: The Rationale for Levalbuterol

The development of Levalbuterol was predicated on the distinct pharmacological profiles of the two enantiomers that constitute racemic albuterol. For many years, the (S)-isomer was considered biologically inactive ballast. However, preclinical research began to uncover a more complex reality, providing a strong rationale for developing a single-isomer formulation.

**(R)-Albuterol (Levalbuterol): The Eutomer** The therapeutic effects of racemic albuterol are attributed exclusively to the (R)-enantiomer.<sup>[1][2][3]</sup> Levalbuterol is the active component responsible for bronchodilation.<sup>[4][5][6][7]</sup> It functions as a selective agonist for the  $\beta_2$ -adrenergic receptor, initiating a signaling cascade that results in the relaxation of airway smooth muscle.<sup>[7][8]</sup> In vitro studies have demonstrated that Levalbuterol has an approximately 100-fold greater binding affinity for the  $\beta_2$ -receptor than its (S)-counterpart.<sup>[4][9][10]</sup>

**(S)-Albuterol: The Distomer** Contrary to initial assumptions, (S)-albuterol is not inert. Preclinical studies revealed that it possesses distinct pharmacological properties that may be detrimental in the context of asthma therapy.<sup>[1][4]</sup> Research indicated that (S)-albuterol could promote bronchoconstriction, augment airway hyperresponsiveness, and exhibit pro-inflammatory effects.<sup>[4][5]</sup> Furthermore, the two enantiomers exhibit different metabolic profiles. (S)-albuterol is metabolized and cleared more slowly than (R)-albuterol, leading to its preferential accumulation in plasma and lung tissue with repeated dosing of the racemate.<sup>[1][9][11][12]</sup> This accumulation suggested a potential mechanism for the paradoxical effects, such as worsening bronchospasm, occasionally observed in patients on chronic or excessive racemic albuterol therapy.<sup>[1][11][13]</sup>

This growing body of evidence highlighted the potential therapeutic advantages of administering the pure (R)-enantiomer, free from the potentially counterproductive effects of the (S)-enantiomer. This strategy, known as chiral switching, led to the focused development of Levalbuterol.<sup>[14]</sup>

## Development and Regulatory Milestones

The development of Levalbuterol as a single-isomer drug was pioneered by Sepracor Inc. (now Sunovion Pharmaceuticals Inc.).<sup>[15][16][17]</sup> The company's strategy focused on developing "Improved Chemical Entities" (ICEs) by isolating the active enantiomers of existing racemic drugs.<sup>[15]</sup>

Key FDA Approval Dates:

- March 25, 1999: The FDA first approved Xopenex® (levalbuterol HCl) Inhalation Solution for use in a nebulizer for adults and adolescents 12 years and older.[18][19]
- January 30, 2002: The indication for the inhalation solution was extended to include children aged 6 to 11 years.[18]
- March 11, 2005: The FDA approved Xopenex HFA® (**levalbuterol tartrate**), a metered-dose inhaler (MDI) formulation, for adults and children 4 years of age and older.[18][20][21]

## Quantitative Pharmacological and Clinical Data

The development of Levalbuterol was supported by extensive quantitative analysis comparing its properties and clinical performance to both racemic albuterol and the (S)-isomer.

**Table 1: Comparative Pharmacodynamics of Albuterol Enantiomers**

| Parameter                    | (R)-Albuterol<br>(Levalbuterol)    | (S)-Albuterol                                                                     | Reference  |
|------------------------------|------------------------------------|-----------------------------------------------------------------------------------|------------|
| Primary Activity             | β2-agonist,<br>Bronchodilator      | Inactive as a β2-agonist; may have pro-inflammatory & bronchoconstrictive effects | [1][4][5]  |
| Receptor Binding Affinity    | ~100-fold higher for β2-receptor   | Low affinity for β2-receptor                                                      | [4][9][10] |
| Potency at β2-Receptor       | 68-fold greater than (S)-albuterol | Low potency                                                                       | [22]       |
| Effect on Intracellular Ca2+ | Decreases Ca2+ via cAMP pathway    | May increase intracellular Ca2+                                                   | [1]        |

**Table 2: Comparative Pharmacokinetics of Albuterol Enantiomers**

| Parameter              | (R)-Albuterol<br>(Levalbuterol)                       | (S)-Albuterol                                                                        | Reference   |
|------------------------|-------------------------------------------------------|--------------------------------------------------------------------------------------|-------------|
| Metabolism & Clearance | Metabolized and cleared faster                        | Metabolized and cleared more slowly                                                  | [1][4]      |
| Plasma Persistence     | Shorter half-life                                     | Persists up to 12 times longer in circulation after racemic albuterol administration | [9][11][12] |
| Racemization in vivo   | Low (~6%), likely in the stomach's acidic environment | Low                                                                                  | [22]        |

**Table 3: Summary of Key Clinical Trial Outcomes**

| Study Description                             | Levalbuterol Arm | Racemic Albuterol Arm | Outcome                                                                                                                                 | Reference |
|-----------------------------------------------|------------------|-----------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Acute Asthma (ED Management)                  | 1.25 mg dose     | 2.5 mg dose           | Hospitalization rate was significantly lower in the levalbuterol group (36% vs. 45%).                                                   | [23]      |
| Acute Asthma (ED Management)                  | 0.63 mg dose     | 2.5 mg dose           | Levalbuterol provided effective bronchodilation with fewer $\beta$ -mediated side effects.                                              | [2]       |
| Continuous Nebulization (Acute Asthma)        | 3.75 mg/hr       | 7.5 mg/hr             | Racemic albuterol showed a greater improvement in FEV1 and asthma score after 1 hour. No difference in admission rates or side effects. | [24][25]  |
| Severe Acute Asthma (Continuous Nebulization) | 10 mg/hr         | 20 mg/hr              | No significant difference in duration of treatment, time to meet discharge criteria, heart rate, or asthma scores.                      | [6]       |

# Mechanism of Action: The $\beta$ 2-Adrenergic Signaling Pathway

Levalbuterol exerts its therapeutic effect by acting as an agonist at the  $\beta$ 2-adrenergic receptor, a G-protein coupled receptor located on the surface of airway smooth muscle cells.

- Binding: Levalbuterol binds to the  $\beta$ 2-adrenergic receptor.
- G-Protein Activation: This binding causes a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).
- Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.
- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger.
- PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).
- Muscle Relaxation: PKA phosphorylates various intracellular targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of the airway smooth muscle, or bronchodilation.[\[26\]](#)



[Click to download full resolution via product page](#)

Beta-2 Adrenergic Receptor Signaling Pathway

## Key Experimental Protocols

## Enantiomeric Separation of Racemic Albuterol

The isolation of (R)-albuterol from the racemic mixture was a critical step in its development. While large-scale industrial methods are proprietary, the scientific literature describes several effective laboratory-scale protocols.

**Protocol: Resolution via Diastereomeric Salt Formation** This method relies on the principle that while enantiomers have identical physical properties, diastereomers (formed by reacting a racemate with a single enantiomer of another chiral compound) have different properties, such as solubility, allowing for their separation.

- **Reagent Selection:** A chiral resolving agent, such as di-p-toluoyl-D-tartaric acid, is selected. [\[27\]](#)
- **Salt Formation:** Racemic albuterol is dissolved in a suitable solvent (e.g., methanol) and reacted with the chiral resolving agent. This forms two diastereomeric salts: [(R)-albuterol: (D)-tartrate] and [(S)-albuterol:(D)-tartrate].
- **Selective Crystallization:** Due to different solubilities, one diastereomeric salt will crystallize out of the solution preferentially under controlled temperature conditions. For instance, the [(R)-albuterol tartrate] salt can be selectively crystallized.[\[27\]](#)
- **Isolation:** The crystallized salt is isolated via filtration.
- **Decomposition:** The isolated diastereomeric salt is then treated with an acid (e.g., sulfuric acid) to break the salt bond, liberating the pure (R)-albuterol, which can be isolated as its sulfate salt.[\[27\]](#)[\[28\]](#)
- **Purity Analysis:** The optical purity of the final product is confirmed using techniques like chiral High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (e.g., teicoplanin-based columns).[\[29\]](#)[\[30\]](#)

[Click to download full resolution via product page](#)

Workflow for Isomer Separation and Testing

## Pivotal Clinical Trial Methodology

The clinical development program for Levalbuterol included numerous trials to establish its safety and efficacy. A common design was the randomized, double-blind, comparative trial.

Protocol: Randomized, Double-Blind Trial in Acute Asthma This protocol is exemplified by studies comparing Levalbuterol to racemic albuterol in an emergency department setting.[\[23\]](#)

- Patient Population: Children or adults (e.g., ages 1 to 18 years) presenting to the emergency department with an acute asthma exacerbation.
- Inclusion Criteria: History of asthma, presentation with acute symptoms, and a baseline Forced Expiratory Volume in 1 second (FEV1) below a certain threshold (e.g., <70% of predicted).
- Randomization: Patients are randomly assigned to one of two treatment groups in a double-blind fashion (neither the patient nor the clinical staff knows which treatment is being administered).
- Treatment Arms:
  - Levalbuterol Group: Receives a nebulized solution of Levalbuterol (e.g., 1.25 mg).
  - Racemic Albuterol Group: Receives a nebulized solution of racemic albuterol at an equipotent dose based on the (R)-isomer content (e.g., 2.5 mg, which contains 1.25 mg of (R)-albuterol).
- Dosing Regimen: The assigned drug is administered at set intervals (e.g., every 20 minutes for a maximum of six doses). All patients receive standard concomitant care (e.g., systemic corticosteroids).
- Primary Outcome: The primary endpoint is a clinically significant measure, such as the rate of hospitalization.
- Secondary Outcomes: Other measures include changes in FEV1, clinical asthma scores, heart rate, respiratory rate, oxygen saturation, and length of hospital stay.

- Statistical Analysis: The data from the two groups are statistically compared to determine if there is a significant difference in the primary and secondary outcomes.

## Conclusion: The Impact of Chiral Switching

The story of Levalbuterol's development is a classic example of successful chiral switching, driven by a deeper understanding of stereoisomer pharmacology. By isolating the active (R)-enantiomer, the goal was to provide a more refined therapeutic agent that maximizes efficacy while minimizing the potential for adverse effects associated with the (S)-enantiomer. While clinical studies have shown mixed results regarding the overwhelming superiority of Levalbuterol over racemic albuterol in all scenarios, its development provided a valuable alternative, particularly for patients who may be sensitive to the effects of the (S)-isomer or require frequent dosing.<sup>[6][12][23][31]</sup> The journey from racemic albuterol to Levalbuterol underscores the importance of stereochemistry in drug design and the continuous effort to optimize pharmacotherapy for respiratory diseases.



[Click to download full resolution via product page](#)

Logical Progression to a Single-Isomer Drug

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Contrasting properties of albuterol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-isomer levalbuterol: a review of the acute data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence based review on levosalbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinician.nejm.org [clinician.nejm.org]
- 7. oppc.com [oppc.com]
- 8. Medical Pharmacology: Clinical uses of Beta-2-Selective Agonists [pharmacology2000.com]
- 9. Albuterol vs Levalbuterol [pontevitarx.com]
- 10. droracle.ai [droracle.ai]
- 11. imrpress.com [imrpress.com]
- 12. Levalbuterol versus albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 14. Salbutamol – Chiralpedia [chiralpedia.com]
- 15. Levalbuterol Inhalation Solution (Xopenex —... | Clinician.com [clinician.com]
- 16. | BioWorld [bioworld.com]
- 17. biospace.com [biospace.com]
- 18. fda.gov [fda.gov]
- 19. Levosalbutamol - Wikipedia [en.wikipedia.org]
- 20. Drug Approval Package: Xopenex HFA (Levalbuterol Tartrate) NDA #021730 [accessdata.fda.gov]
- 21. fda.gov [fda.gov]
- 22. Chiral Switch Drugs for Asthma and Allergies: True Benefit or Marketing Hype - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparison of racemic albuterol and levalbuterol for treatment of acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficacy of racemic albuterol versus levalbuterol used as a continuous nebulization for the treatment of acute asthma exacerbations: a randomized, double-blind, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Direct separation of albuterol enantiomers in biological fluids and pharmaceutical formulations using  $\alpha$ 1-acid glycoprotein and pirkle urea type columns | Semantic Scholar [semanticscholar.org]
- 30. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. buzzrx.com [buzzrx.com]
- To cite this document: BenchChem. [Discovery and development history of Levalbuterol as a single isomer drug]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1245021#discovery-and-development-history-of-levalbuterol-as-a-single-isomer-drug\]](https://www.benchchem.com/product/b1245021#discovery-and-development-history-of-levalbuterol-as-a-single-isomer-drug)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)